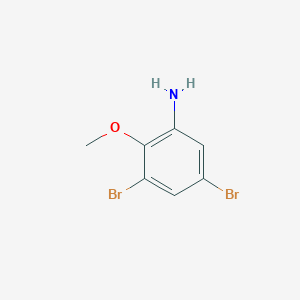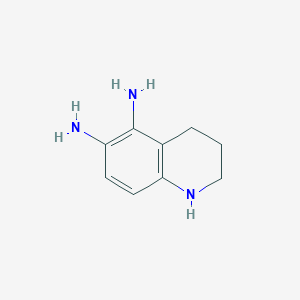
1,2,3,4-Tetrahydroquinoline-5,6-diamine
概要
説明
1,2,3,4-Tetrahydroquinoline-5,6-diamine, also known as THQ, is a heterocyclic compound that has gained attention in scientific research due to its unique properties. THQ is a derivative of quinoline and is commonly used as a building block in the synthesis of various organic molecules. In
作用機序
The mechanism of action of 1,2,3,4-Tetrahydroquinoline-5,6-diamine is complex and varies depending on the specific application. In general, 1,2,3,4-Tetrahydroquinoline-5,6-diamine acts as a nucleophile and can react with electrophiles to form covalent bonds. This property makes 1,2,3,4-Tetrahydroquinoline-5,6-diamine useful in the synthesis of various organic molecules. In addition, 1,2,3,4-Tetrahydroquinoline-5,6-diamine has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
生化学的および生理学的効果
1,2,3,4-Tetrahydroquinoline-5,6-diamine has been shown to have a variety of biochemical and physiological effects. For example, 1,2,3,4-Tetrahydroquinoline-5,6-diamine has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase. 1,2,3,4-Tetrahydroquinoline-5,6-diamine has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease. In addition, 1,2,3,4-Tetrahydroquinoline-5,6-diamine has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
1,2,3,4-Tetrahydroquinoline-5,6-diamine has several advantages as a research tool. It is a relatively small molecule that is easy to synthesize and modify. 1,2,3,4-Tetrahydroquinoline-5,6-diamine is also stable under a variety of conditions, making it useful in both in vitro and in vivo experiments. However, 1,2,3,4-Tetrahydroquinoline-5,6-diamine does have some limitations. For example, it can be toxic at high concentrations, and its solubility in aqueous solutions is limited.
将来の方向性
There are many potential future directions for 1,2,3,4-Tetrahydroquinoline-5,6-diamine research. One area of interest is the development of 1,2,3,4-Tetrahydroquinoline-5,6-diamine-based drugs for the treatment of neurological disorders and cancer. Another area of interest is the development of 1,2,3,4-Tetrahydroquinoline-5,6-diamine-based probes for studying protein-ligand interactions. Additionally, there is potential for the development of new synthesis methods for 1,2,3,4-Tetrahydroquinoline-5,6-diamine and its derivatives, which could lead to the discovery of new organic molecules with unique properties.
In conclusion, 1,2,3,4-Tetrahydroquinoline-5,6-diamine is a versatile compound that has gained attention in scientific research due to its unique properties. It has a variety of applications, including as a precursor in the synthesis of various organic molecules and as a potential therapeutic agent for neurological disorders, cancer, and inflammation. 1,2,3,4-Tetrahydroquinoline-5,6-diamine has several advantages as a research tool, including its ease of synthesis and stability, but also has limitations such as toxicity at high concentrations. There are many potential future directions for 1,2,3,4-Tetrahydroquinoline-5,6-diamine research, including the development of 1,2,3,4-Tetrahydroquinoline-5,6-diamine-based drugs and probes, and the discovery of new synthesis methods for 1,2,3,4-Tetrahydroquinoline-5,6-diamine and its derivatives.
科学的研究の応用
1,2,3,4-Tetrahydroquinoline-5,6-diamine has been extensively studied in scientific research due to its diverse range of applications. It has been used as a precursor in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and dyes. 1,2,3,4-Tetrahydroquinoline-5,6-diamine has also been studied for its potential applications in the treatment of neurological disorders, cancer, and inflammation. In addition, 1,2,3,4-Tetrahydroquinoline-5,6-diamine has been used as a probe in biochemical studies to investigate protein-ligand interactions.
特性
CAS番号 |
156694-05-2 |
|---|---|
製品名 |
1,2,3,4-Tetrahydroquinoline-5,6-diamine |
分子式 |
C9H13N3 |
分子量 |
163.22 g/mol |
IUPAC名 |
1,2,3,4-tetrahydroquinoline-5,6-diamine |
InChI |
InChI=1S/C9H13N3/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h3-4,12H,1-2,5,10-11H2 |
InChIキー |
VITFOUZEIGGWMI-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2N)N)NC1 |
正規SMILES |
C1CC2=C(C=CC(=C2N)N)NC1 |
同義語 |
5,6-Quinolinediamine, 1,2,3,4-tetrahydro- |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

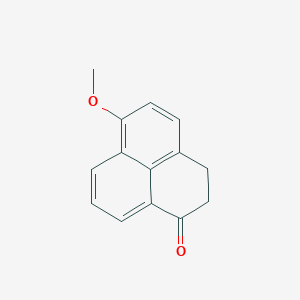
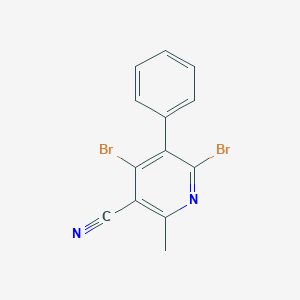
![3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B134749.png)
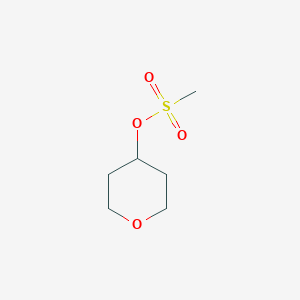
![Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate](/img/structure/B134754.png)
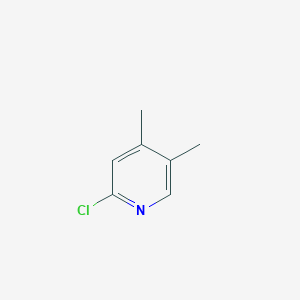
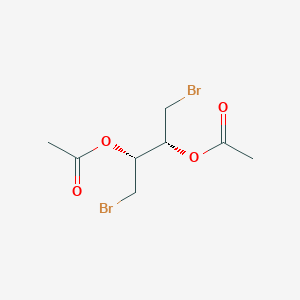
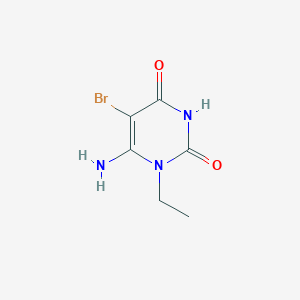
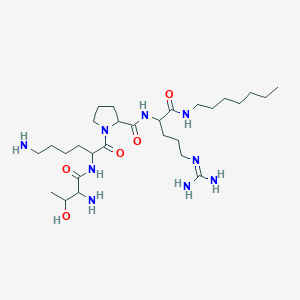
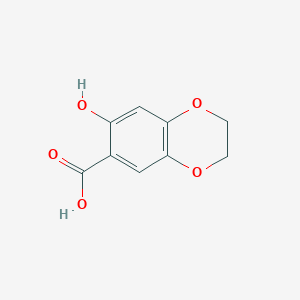
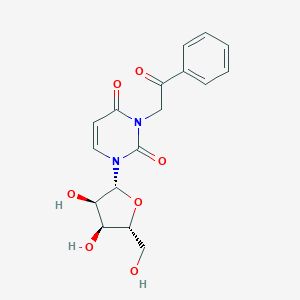
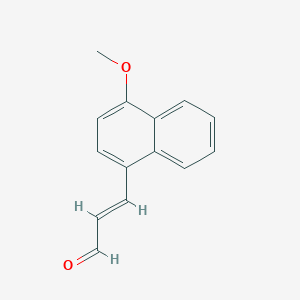
![Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI)](/img/structure/B134780.png)
